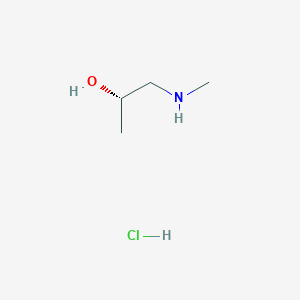
8-methoxyquinolin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound that has garnered significant interest in various research fields due to its unique structural properties and potential applications. The compound is characterized by a quinoline core with a methoxy group at the 8th position and an amine group at the 3rd position, forming a hydrochloride salt. This structure imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyquinolin-3-amine hydrochloride typically involves the functionalization of a quinoline scaffold. One common method includes the bromination of 8-hydroxyquinoline followed by amination and subsequent methoxylation. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in chloroform for bromination, followed by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) for amination, and finally, methoxylation using methanol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .
化学反応の分析
Types of Reactions: 8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like NBS, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
8-Methoxyquinolin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 8-methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites or interfere with DNA replication and repair processes. These interactions disrupt cellular functions, leading to antimicrobial or anticancer effects .
類似化合物との比較
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group. Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline: The parent compound of 8-methoxyquinolin-3-amine hydrochloride, widely used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methoxy and amine groups allows for diverse functionalization and interaction with biological targets, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
1087758-63-1 |
|---|---|
分子式 |
C10H11ClN2O |
分子量 |
210.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



